Binding Affinity to Menin: MI-463 (Kᴅ = 9.9 nM) vs. MI-503 (Kᴅ = 9.3 nM)
MI-463 binds directly to menin with a Kᴅ of 9.9 nM as measured by isothermal titration calorimetry (ITC) [1]. Its close structural analog MI-503 exhibits a slightly higher binding affinity with a Kᴅ of 9.3 nM [2]. Both compounds were characterized in the same primary study, establishing a direct head-to-head comparison [1].
| Evidence Dimension | Binding affinity (Kᴅ) to menin protein |
|---|---|
| Target Compound Data | 9.9 nM |
| Comparator Or Baseline | MI-503: 9.3 nM |
| Quantified Difference | MI-503 exhibits 0.6 nM lower Kᴅ (higher affinity) |
| Conditions | Isothermal titration calorimetry (ITC); cell-free system |
Why This Matters
This ~6% difference in binding affinity quantifies the subtle but measurable distinction between two structurally related tool compounds, enabling researchers to select the appropriate probe based on experimental requirements for target engagement.
- [1] Borkin, D., He, S., Miao, H., et al. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. doi:10.1016/j.ccell.2015.02.016 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MI-503 Ligand Page. Ligand ID: 9526. View Source
